molecular formula C40H24Cl2N8Sn B1435318 Sn(IV) meso-Tetra (4-Pyridyl) Porphine Dichloride

Sn(IV) meso-Tetra (4-Pyridyl) Porphine Dichloride

Cat. No.: B1435318
M. Wt: 806.3 g/mol
InChI Key: ZNPXIJCSDMQAQK-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sn(IV) meso-Tetra(4-Pyridyl) Porphine Dichloride (SnTPyP²⁺; CAS 87261-83-4) is a metalloporphyrin characterized by a central tin(IV) ion coordinated to a porphine core functionalized with four 4-pyridyl groups. The pyridyl substituents enable strong hydrogen bonding and π-π interactions, facilitating self-assembly into supramolecular nanostructures such as nanotubes and nanorods . Its photophysical properties include broad absorption bands in the visible region (550–714 nm) and near-complete fluorescence quenching upon aggregation, attributed to coherent coupling of transition dipoles . SnTPyP²⁺ exhibits a photoconductivity of 3.1 × 10⁻⁴ S·m⁻¹ in nanotube assemblies, with J-aggregates contributing 34% of this conductivity . Applications span optoelectronics, chemical sensing, and catalysis due to its redox activity and stability in acidic conditions .

Properties

IUPAC Name

22,22-dichloro-2,7,12,17-tetrapyridin-4-yl-21,23,24,25-tetraza-22-stannahexacyclo[9.9.3.13,6.113,16.08,23.018,21]pentacosa-1(20),2,4,6(25),7,9,11,13(24),14,16,18-undecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H24N8.2ClH.Sn/c1-2-30-38(26-11-19-42-20-12-26)32-5-6-34(47-32)40(28-15-23-44-24-16-28)36-8-7-35(48-36)39(27-13-21-43-22-14-27)33-4-3-31(46-33)37(29(1)45-30)25-9-17-41-18-10-25;;;/h1-24H;2*1H;/q-2;;;+4/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNPXIJCSDMQAQK-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC1=C(C3=CC=C4N3[Sn](N5C(=C2C6=CC=NC=C6)C=CC5=C(C7=NC(=C4C8=CC=NC=C8)C=C7)C9=CC=NC=C9)(Cl)Cl)C1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H24Cl2N8Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

806.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Sn(IV) meso-Tetra (4-Pyridyl) Porphine Dichloride

The compound this compound (CAS: 87261-83-4) is generally obtained as a specialty chemical from suppliers such as Frontier Scientific with purity greater than 95% and used as received for further applications. The molecular formula is C40H24Cl2N8Sn with a molecular weight of 806.29 g/mol.

  • Stock Solution Preparation:
    this compound is typically dissolved in 0.02 M hydrochloric acid (HCl) to prepare stock solutions. This acidic medium helps maintain the stability of the Sn(IV) complex and protonates the pyridyl groups, which is crucial for subsequent self-assembly processes.

Self-Assembly into Nanostructures

The preparation of nanostructures involving this compound is a key method to study its properties and applications. The compound is often combined with other porphyrins, such as meso-tetrakis(4-sulfonatophenyl)porphyrin, to form photoresponsive nanotubes through self-assembly.

  • Porphyrin Mixture and pH Adjustment:
    Equal volumes of 10 μM stock solutions of this compound and the complementary porphyrin are mixed in an equimolar 1:1 ratio. The pH of the mixture is adjusted to specific values (commonly pH 2, 6, and 10.5) using sodium hydroxide or hydrochloric acid.

  • pH-Dependent Assembly:
    Nanostructure formation occurs immediately at pH 2, where the protonation states of the porphyrin molecules favor electrostatic interactions and molecular assembly. At higher pH values (6 and 10.5), no nanostructures form due to the deprotonation of key groups, which disrupts the self-assembly process.

  • Concentration Ratios:
    Besides the 1:1 ratio, other molar ratios such as 1:5 and 5:1 of this compound to complementary porphyrins have been tested. The 1:5 ratio produces multiple nanostructure types, including thinner nanorods, while the 5:1 ratio results in very limited nanostructure formation.

  • Incubation:
    After mixing and pH adjustment, the colloidal solutions are kept in the dark for 5 days to allow for complete self-assembly and stabilization of the nanostructures.

Characterization Techniques in Preparation

The preparation methods are complemented by extensive characterization to confirm the formation and composition of the this compound nanostructures.

Characterization Method Purpose Details
Scanning Electron Microscopy (SEM) Morphology and surface structure Samples are dried on silicon substrates and washed before imaging to visualize nanostructures
Transmission Electron Microscopy (TEM) Detailed internal structure and size Operated at 200 kV to image nanotubes and nanorods formed during self-assembly
Energy Dispersive X-ray Spectroscopy (EDX) Elemental composition analysis Confirms presence of tin and sulfur, indicating incorporation of Sn(IV) porphyrin and sulfonated porphyrin in nanostructures
Atomic Force Microscopy (AFM) Surface topology and height measurements Provides 3D surface profiles to differentiate nanostructure types and confirm assembly
Chemical Elemental Analysis Quantitative molar ratio determination Used to estimate the molar ratio of porphyrins in the nanostructures, typically around 2:1 (H4:Sn(IV)TPyP)

Summary of Preparation Conditions and Observations

Parameter Condition/Value Observation/Outcome
This compound concentration 10 μM stock solution in 0.02 M HCl Stable solution suitable for self-assembly experiments
Complementary porphyrin type meso-tetrakis(4-sulfonatophenyl)porphyrin Used in combination for nanostructure formation
pH of mixture 2.0, 6.0, 10.5 Nanostructures form only at pH 2.0 due to protonation states favoring assembly
Molar ratios tested 1:1, 1:5, 5:1 1:1 ratio yields uniform nanotubes; 1:5 yields multiple nanostructure types; 5:1 yields minimal assembly
Incubation time 5 days in dark Ensures complete self-assembly and stabilization of nanostructures

Research Findings and Notes on Preparation

  • The protonation state of the pyridyl groups in this compound is critical for self-assembly. Protonation at low pH (around 2) facilitates electrostatic interactions with anionic porphyrins, driving the formation of nanostructures.

  • The self-assembly process is highly sensitive to pH and molar ratios, indicating that fine control over these parameters is essential for reproducible preparation of nanostructures.

  • Elemental and spectroscopic analyses confirm the incorporation of this compound into the nanostructures, validating the preparation methodology.

  • The compound is stable at room temperature when protected from light, which is important for storage before use in preparation protocols.

Chemical Reactions Analysis

Oxidation and Reduction Reactions

Sn(IV) meso-Tetra (4-Pyridyl) Porphine Dichloride can participate in redox reactions due to the presence of the tin(IV) center. The tin(IV) ion can be reduced to tin(II), enabling the compound to engage in electron transfer processes. Electrochemical studies have characterized the redox properties of Sn(IV) porphyrins, demonstrating that the redox potential is influenced by the nature of the meso-substituents on the porphyrin ring .

Substitution Reactions

The pyridyl groups attached to the porphyrin ring can undergo substitution reactions with various nucleophiles, leading to the formation of new derivatives. These reactions allow for the modification of the porphyrin's properties and the introduction of new functionalities.

Coordination Chemistry

The tin center in this compound can coordinate with additional ligands, resulting in complex structures suitable for catalysis and other applications. SnTPyP can form supramolecular assemblies through interactions, such as hydrogen bonding or coordination, involving the pyridine groups. These assemblies can be used to construct metal-organic frameworks (MOFs), coordination polymers, and thin films with tailored properties.

Reactions in Photocatalysis

This compound is utilized in photocatalytic reduction reactions. It acts as a photosensitizer, absorbing light and transferring energy to catalyze chemical transformations. Studies have shown that SnTPyP can enhance the efficiency of photocatalytic hydrogen generation when combined with TiO₂ and Pt nanoparticles . The compound's photochemically reduced species have a relatively long lifetime, which allows them to efficiently transfer electrons to TiO₂ and/or Pt . The excitation of both TiO₂ and the Q-bands of Sn(IV)P enhances the efficiency of photocatalytic hydrogen generation .

Biological Activity and Reactive Oxygen Species (ROS) Generation

This compound can produce singlet oxygen upon irradiation with light, which can induce cell death in cancerous tissues. It can form stable complexes with DNA, leading to enhanced ROS production when exposed to light. These porphyrin-DNA nanocomplexes have shown light-dependent cytotoxicity and can effectively target bladder cancer cells, causing localized membrane damage through lipid peroxidation.

Comparison with Similar Compounds

CompoundUnique Features
Sn(IV) meso-Tetra (4-Sulfonatophenyl) Porphine DichlorideContains sulfonate groups, enhancing solubility in aqueous environments.
Zinc(II) meso-Tetra (4-Pyridyl) PorphineLacks tin's redox properties but retains similar structural characteristics.
Copper(II) meso-Tetra (4-Pyridyl) PorphineExhibits different electronic properties due to copper's unique oxidation states.

Scientific Research Applications

Energy Harvesting

Sn(IV) meso-Tetra (4-Pyridyl) Porphine Dichloride exhibits potential in solar energy harvesting due to its ability to form supramolecular assemblies. These assemblies can enhance light absorption and energy transfer efficiency, making them suitable for developing advanced solar cell materials .

Sensor Development

The photoconductive properties of this compound enable its use in sensor technologies. It has been demonstrated to detect various analytes, including iodine vapor and salicylate anions, through chemiresistor sensing modes. The sensors can operate effectively at millimolar concentrations, showcasing their sensitivity and specificity .

Catalysis

The coordination chemistry of this compound allows it to act as a catalyst in various chemical reactions. Notably, it has been employed in hydrogen evolution reactions and photocatalytic reduction processes. Its ability to facilitate redox reactions enhances its utility in catalytic applications.

Biomedical Applications

Research indicates that this compound has significant potential as an anticancer agent. It generates reactive oxygen species upon light activation, which can selectively target cancer cells while minimizing damage to healthy tissues. This property is particularly valuable in photodynamic therapy for cancer treatment . Additionally, its interactions with biological membranes suggest potential applications in drug delivery systems, enhancing the uptake of therapeutic agents into cells .

Case Study 1: Photodynamic Therapy

A study demonstrated that this compound forms stable complexes with single-stranded DNA, leading to the production of reactive oxygen species when exposed to light. This property was exploited in vitro to induce cytotoxicity against bladder cancer cells and showed promising anti-tumor activity in vivo using bladder cancer xenografts .

Case Study 2: Sensor Development

Research on the self-assembled porphyrin nanotubes derived from this compound revealed their effective sensor properties for detecting salicylate anions and iodine vapor. The nanotubes exhibited high photoconductivity and were able to function as both sensors and transducers, indicating their potential for integration into advanced sensing devices .

Comparison with Similar Compounds

Structural and Functional Features

The table below compares SnTPyP²⁺ with structurally related porphyrins:

Compound Metal Center Substituents Charge Key Interactions Notable Properties
Sn(IV)TPyP²⁺ (SnTPyP²⁺) Sn(IV) 4-pyridyl +2 H-bonding, π-π stacking J-aggregation (714 nm), photoconductivity, fluorescence quenching
H₄TPPS²⁻ (meso-tetra(4-sulfonatophenyl)porphine) H₂ (free base) 4-sulfonatophenyl -4 Ionic self-assembly Acid-induced aggregation, photoconductive nanotubes with SnTPyP²⁺
TMPyP (meso-Tetra(N-methyl-4-pyridyl)porphine) H₂ (free base) N-methyl-4-pyridyl +4 Electrostatic, π-π stacking DNA binding, sensor applications, weak electronic coupling in aggregates
Zn(II)TMPyP⁴⁺ Zn(II) N-methyl-4-pyridyl +4 Coordination chemistry Enhanced fluorescence, catalytic activity, optoelectronic applications
Mn(III)TMPyP⁵⁺ Mn(III) N-methyl-4-pyridyl +5 Redox activity Catalytic oxidation, electron transfer mechanisms

Photophysical and Assembly Behavior

  • SnTPyP²⁺ vs. H₄TPPS²⁻: SnTPyP²⁺ forms 2:1 ionic assemblies with H₄TPPS²⁻, yielding hollow nanotubes (0.4–0.8 µm length, 30–70 nm outer diameter) . In contrast, H₄TPPS²⁻ alone aggregates into chiral J-aggregates under acidic conditions but lacks photoconductivity without SnTPyP²⁺ .
  • SnTPyP²⁺ vs.
  • Metal Center Impact : The Sn(IV) center in SnTPyP²⁺ enhances stability in acidic environments compared to Zn(II) or Mn(III) derivatives, which are prone to demetalation .

Key Research Findings

Optical Properties : SnTPyP²⁺ exhibits J-aggregation at 714 nm, critical for its photoconductivity. This behavior is absent in TMPyP-based assemblies .

Self-Assembly: The 2:1 stoichiometry of H₄TPPS²⁻:SnTPyP²⁺ drives nanotube formation, while analogous systems (e.g., TMPyP:TSPP) lack structural order .

Stability : SnTPyP²⁺ remains stable under harsh conditions (pH 2.0, 180°C), unlike Zn(II) or Mn(III) porphyrins .

Biological Activity

Sn(IV) meso-Tetra (4-Pyridyl) Porphine Dichloride, with the CAS number 87261-83-4, is a synthetic porphyrin compound that has garnered attention for its potential applications in biological systems, particularly in photodynamic therapy (PDT) and as a reactive oxygen species (ROS) generator. This article synthesizes current research findings regarding its biological activity, including its mechanisms of action, efficacy in cancer treatment, and structural properties.

  • Molecular Formula : C₄₀H₂₄Cl₂N₈Sn
  • Molecular Weight : 806.28 g/mol
  • Structure : The compound features a porphyrin ring with four pyridyl substituents, enhancing its solubility and interaction with biological molecules.

Photodynamic Therapy (PDT)

One of the primary applications of this compound is in PDT. Upon irradiation with light of specific wavelengths, this compound can generate singlet oxygen, a reactive species that induces cell death in cancerous tissues.

  • Singlet Oxygen Generation : The compound's ability to produce singlet oxygen is influenced by various factors including solvent conditions and the presence of quenching agents. Studies have shown that porphyrins can achieve significant singlet oxygen quantum yields, which are crucial for their effectiveness as photosensitizers in PDT .

Reactive Oxygen Species Production

Research indicates that Sn(IV) meso-Tetra (4-Pyridyl) Porphine can form stable complexes with DNA, leading to enhanced ROS production when exposed to light. This mechanism has been explored for its potential in anti-cancer therapies.

  • Porphyrin-DNA Nanocomplexes : The formation of nanocomplexes between porphyrins and DNA has been shown to induce light-dependent cytotoxicity. In vitro studies demonstrated that these complexes could effectively target bladder cancer cells, causing localized membrane damage through lipid peroxidation .

Efficacy in Cancer Treatment

  • In Vitro Studies : Experiments have demonstrated that Sn(IV) meso-Tetra (4-Pyridyl) Porphine induces cell death in cancer cell lines when activated by light. The cytotoxic effects were attributed to ROS-mediated damage to cellular structures .
  • In Vivo Studies : In a bladder cancer xenograft model, treatment with porphyrin-DNA nanocomplexes resulted in significant tumor reduction compared to controls. This highlights the therapeutic potential of Sn(IV) meso-Tetra (4-Pyridyl) Porphine in clinical settings .

Structural Insights

The self-assembly properties of Sn(IV) meso-Tetra (4-Pyridyl) Porphine have been investigated to understand how structural variations affect its biological activity.

  • Nanostructure Formation : The compound can self-assemble into nanotubes and other nanostructures, which exhibit enhanced photoconductivity and sensing capabilities. These structures can be utilized for developing advanced biomimetic devices .

Data Summary

PropertyValue
Molecular FormulaC₄₀H₂₄Cl₂N₈Sn
Molecular Weight806.28 g/mol
Singlet Oxygen Quantum YieldVariable; influenced by environment
Typical Light Activation Wavelength550–552 nm

Q & A

Q. What are the optimal synthetic routes for Sn(IV) meso-Tetra (4-Pyridyl) Porphine Dichloride, and how can low yields be addressed?

The synthesis involves reacting meso-Tetra(4-pyridyl)porphine with tin tetrachloride (SnCl₄) in pyridine to prevent unwanted interactions between SnCl₄ and pyridyl groups. Key steps include:

  • Solvent Choice : Pyridine acts as both solvent and coordinating agent to stabilize SnCl₄, minimizing side reactions .
  • Stoichiometric Control : Excess SnCl₄ may improve coordination but requires careful purification to remove unreacted reagents.
  • Yield Optimization : Low yields (~10%) are attributed to competing side reactions. Alternatives include using inert atmospheres, slow addition of reagents, or post-synthetic purification via column chromatography. Recrystallization in DMF/water mixtures may enhance purity .

Q. What spectroscopic techniques are essential for characterizing Sn(IV) coordination in this porphyrin complex?

  • UV-Vis Spectroscopy : Identifies characteristic Soret (∼420 nm) and Q-bands (500–700 nm) to confirm porphyrin electronic structure. Red shifts indicate Sn(IV) coordination .
  • ¹H NMR : Resolves axial ligand environments (e.g., chloride ligands) and confirms pyridyl proton integrity. Paramagnetic shifts are absent due to Sn(IV)'s diamagnetic nature .
  • X-ray Crystallography : Resolves Sn(IV) coordination geometry (octahedral vs. square planar) and axial ligand bonding .
  • Mass Spectrometry : Validates molecular weight, particularly for chloride ligand stoichiometry .

Q. What are the key safety considerations when handling this compound in laboratory settings?

  • Hazard Classification : Classified as skin/eye irritant (GHS Category 2) and respiratory irritant (Category 3). Use PPE: nitrile gloves, safety goggles, and lab coats .
  • Ventilation : Handle in fume hoods to avoid inhalation of fine powders.
  • Spill Management : Collect solid spills using non-sparking tools; avoid water to prevent dispersion. Dispose as hazardous waste .

Advanced Research Questions

Q. How does this compound’s photophysical behavior differ in monomeric vs. assembled states?

In monomeric states, strong fluorescence is observed due to isolated π-π* transitions. Upon assembly (e.g., ionic self-assembly), fluorescence quenching occurs due to:

  • Coherent Dipole Coupling : Transition dipoles interact in ordered aggregates, leading to delocalized excitons .
  • Energy Transfer : Non-radiative pathways dominate in stacked porphyrin arrays.
    Methodology : Compare UV-Vis spectra (broadened or split bands indicate aggregation) and time-resolved fluorescence (shorter lifetimes suggest quenching) . Contrast with non-quenching analogs (e.g., TMPyP:TSPP ion pairs) to isolate electronic interactions .

Q. What strategies enhance the integration of Sn(IV) porphyrins into metal-organic frameworks (MOFs) for sensor applications?

  • Ligand Functionalization : Carboxylate or pyridyl groups on porphyrins facilitate coordination to MOF nodes (e.g., Zr⁶ clusters) .
  • Post-Synthetic Modification : Immobilize pre-synthesized Sn(IV) porphyrins into MOF pores via solvent-assisted ligand incorporation.
  • Hydrogel Encapsulation : Embed porphyrins in polyvinyl alcohol hydrogels for analyte diffusion and reversible O₂/CO sensing. Monitor via fluorescence lifetime imaging microscopy (FLIM) .

Q. How can computational methods predict the electronic structure and reactivity of Sn(IV) porphyrin complexes?

  • DFT Calculations : Use hybrid functionals (e.g., CAM-B3LYP) with basis sets (6-31G* for light atoms, LANL2DZ for Sn) to model geometry and frontier orbitals .
  • TD-DFT for Excited States : Simulate UV-Vis spectra and compare with experimental data to validate electronic transitions.
  • Reactivity Studies : Calculate Fukui indices to identify nucleophilic/electrophilic sites for ligand substitution or catalytic activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sn(IV) meso-Tetra (4-Pyridyl) Porphine Dichloride
Reactant of Route 2
Sn(IV) meso-Tetra (4-Pyridyl) Porphine Dichloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.